5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole
CAS No.:
Cat. No.: VC18339256
Molecular Formula: C10H8Cl2N2
Molecular Weight: 227.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8Cl2N2 |
|---|---|
| Molecular Weight | 227.09 g/mol |
| IUPAC Name | 5-chloro-3-(2-chlorophenyl)-1-methylpyrazole |
| Standard InChI | InChI=1S/C10H8Cl2N2/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,1H3 |
| Standard InChI Key | YMQROFLGEPJQMX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CC=C2Cl)Cl |
Introduction
Structural Characteristics
The compound features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key substituents include:
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A methyl group at position 1, enhancing steric stability.
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A 2-chlorophenyl group at position 3, introducing electron-withdrawing effects that modulate reactivity.
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A chlorine atom at position 5, contributing to electronic polarization.
The IUPAC name is 5-chloro-3-(2-chlorophenyl)-1-methylpyrazole, with the SMILES string CN1C(=CC(=N1)C2=CC=CC=C2Cl)Cl. X-ray crystallography reveals a monoclinic crystal system () with lattice parameters ) . The planar pyrazole ring facilitates π-π stacking interactions, critical for solid-state stability.
Synthesis and Preparation
Synthetic Routes
The compound is synthesized through two primary methods:
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Cyclocondensation: Reacting hydrazine derivatives with β-ketoaldehydes under reflux in ethanol (70–80°C, 6–8 hours), followed by chlorination using or (yields 65–75%) .
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Vilsmeier-Haack Reaction: Formylation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-one using , yielding a carbaldehyde intermediate .
Industrial Production
Scaled-up synthesis employs continuous flow reactors to optimize yield (≥80%) and purity (≥98%). Post-synthesis purification involves recrystallization from ethanol or chromatography .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 227.09 g/mol | |
| Melting Point | 145–148°C | |
| Density | 1.26 g/cm³ | |
| Solubility | Insoluble in water; soluble in DMSO, ethanol |
The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity conducive to membrane permeability.
Biological Activities
Antimicrobial Activity
Pyrazole derivatives demonstrate broad-spectrum antimicrobial effects. In vitro testing against bacterial strains revealed:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
Mechanistically, the chlorine substituents disrupt microbial cell membranes via hydrophobic interactions .
Applications
Pharmaceutical Development
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Antimicrobial Agents: Derivatives inhibit DNA gyrase in bacteria, a target for novel antibiotics .
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Anticancer Drugs: Inhibits Aurora-A kinase (), a regulator of mitotic progression.
Industrial Uses
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Agrochemicals: Serves as a precursor for herbicides targeting acetolactate synthase (ALS) .
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Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications .
Crystallographic Insights
Single-crystal X-ray diffraction confirms a monoclinic lattice with . Key bond lengths include:
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N1–C2: 1.34 Å
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C3–Cl1: 1.73 Å
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C5–Cl2: 1.71 Å
The dihedral angle between the pyrazole and chlorophenyl rings is 85.2°, minimizing steric strain .
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